molecular formula C15H14Cl2N2O B14203231 N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide CAS No. 830348-04-4

N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide

Cat. No.: B14203231
CAS No.: 830348-04-4
M. Wt: 309.2 g/mol
InChI Key: IPCSUUPWOQQSDI-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, an ethyl chain, and a benzamide group with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide typically involves the reaction of 3,5-dichloropyridine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide
  • N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Uniqueness

N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methyl group on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

830348-04-4

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

N-[2-(3,5-dichloropyridin-2-yl)ethyl]-2-methylbenzamide

InChI

InChI=1S/C15H14Cl2N2O/c1-10-4-2-3-5-12(10)15(20)18-7-6-14-13(17)8-11(16)9-19-14/h2-5,8-9H,6-7H2,1H3,(H,18,20)

InChI Key

IPCSUUPWOQQSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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